![molecular formula C9H8BrNOS B13675071 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzo[d]thiazole and bromine.
Bromination: The bromination of 2-methylbenzo[d]thiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7-position.
Methoxylation: The methoxylation step involves the introduction of a methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, where the bromine can be replaced by other electrophiles.
Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 7-chloro-6-methoxy-2-methylbenzo[d]thiazole, while nucleophilic substitution with sodium methoxide can produce 7-methoxy-6-methoxy-2-methylbenzo[d]thiazole.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but lacks the methoxy group.
7-Chloro-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with chlorine instead of bromine.
7-Methoxy-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with an additional methoxy group.
Uniqueness
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a diverse range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H8BrNOS |
|---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
7-bromo-6-methoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-5-11-6-3-4-7(12-2)8(10)9(6)13-5/h3-4H,1-2H3 |
InChI-Schlüssel |
ZKHHCYGNENONLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



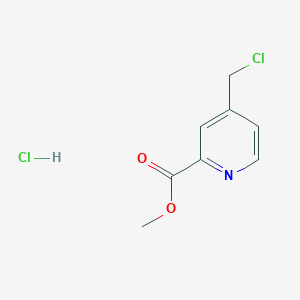
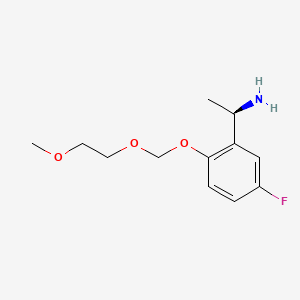
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
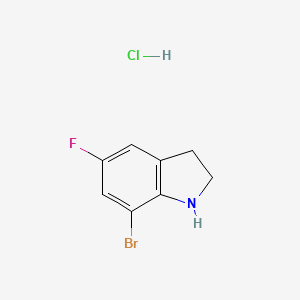


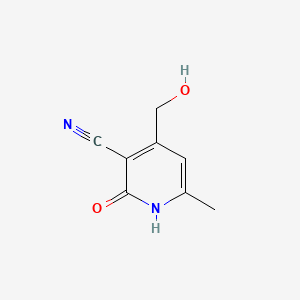
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
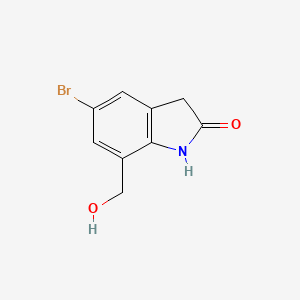
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)

